N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1322220-60-9
VCID: VC5937985
InChI: InChI=1S/C26H34N4O4S2.ClH/c1-5-34-21-11-14-23-24(18-21)35-26(27-23)29(17-16-28(3)4)25(31)20-9-12-22(13-10-20)36(32,33)30-15-7-6-8-19(30)2;/h9-14,18-19H,5-8,15-17H2,1-4H3;1H
SMILES: CCOC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C.Cl
Molecular Formula: C26H35ClN4O4S2
Molecular Weight: 567.16

N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride

CAS No.: 1322220-60-9

Cat. No.: VC5937985

Molecular Formula: C26H35ClN4O4S2

Molecular Weight: 567.16

* For research use only. Not for human or veterinary use.

N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride - 1322220-60-9

Specification

CAS No. 1322220-60-9
Molecular Formula C26H35ClN4O4S2
Molecular Weight 567.16
IUPAC Name N-[2-(dimethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide;hydrochloride
Standard InChI InChI=1S/C26H34N4O4S2.ClH/c1-5-34-21-11-14-23-24(18-21)35-26(27-23)29(17-16-28(3)4)25(31)20-9-12-22(13-10-20)36(32,33)30-15-7-6-8-19(30)2;/h9-14,18-19H,5-8,15-17H2,1-4H3;1H
Standard InChI Key FQLKWJPLWSZXBZ-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C.Cl

Introduction

Chemical Architecture and Physicochemical Properties

Molecular Composition

The compound’s molecular formula is C26H35ClN4O4S2, with a molar mass of 567.16 g/mol. Its IUPAC name systematically describes the connectivity: N-[2-(dimethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide hydrochloride.

Table 1: Key Molecular Descriptors

PropertyValue
CAS Registry Number1322220-60-9
Molecular FormulaC26H35ClN4O4S2
Exact Mass567.16 g/mol
SMILESCCOC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C.Cl
InChI KeyFQLKWJPLWSZXBZ-UHFFFAOYSA-N
Hydrogen Bond Donors1
Hydrogen Bond Acceptors8
Topological Polar Surface Area130 Ų

The hydrochloride salt form enhances aqueous solubility relative to the free base, though exact solubility data remain unpublished .

Structural Features

  • Benzothiazole Core: The 6-ethoxy-substituted benzo[d]thiazole moiety contributes π-π stacking potential and hydrogen-bonding capacity, critical for target engagement .

  • Sulfonamide Linkage: The 4-((2-methylpiperidin-1-yl)sulfonyl)benzamide group introduces steric bulk and sulfone-mediated electrostatic interactions, often associated with enzyme inhibition .

  • Dimethylaminoethyl Side Chain: This tertiary amine moiety may facilitate membrane penetration and influence pharmacokinetic properties .

Synthetic Methodology and Optimization

Multi-Step Synthesis

Industrial-scale production follows a convergent route:

  • Benzothiazole Formation: 2-Amino-6-ethoxyphenol undergoes cyclization with carbon disulfide in alkaline ethanol, yielding 6-ethoxybenzo[d]thiazol-2-amine.

  • Sulfonamide Installation: 4-Chlorosulfonylbenzoic acid reacts with 2-methylpiperidine in dichloromethane under nitrogen, producing 4-((2-methylpiperidin-1-yl)sulfonyl)benzoic acid.

  • Amide Coupling: Carbodiimide-mediated conjugation of the sulfonamide intermediate with N-(2-(dimethylamino)ethyl)-6-ethoxybenzo[d]thiazol-2-amine generates the free base.

  • Salt Formation: Treatment with hydrochloric acid in anhydrous ether precipitates the hydrochloride salt.

Table 2: Critical Reaction Parameters

StepConditionsYield
Benzothiazole Cyclization80°C, 12 hr, KOH/EtOH68-72%
Sulfonylation0°C→RT, 6 hr, DCM, N2 atmosphere85%
Amide FormationEDC/HOBt, DMF, 24 hr63%
Salt PrecipitationHCl gas in Et2O, 0°C, 2 hr95%

Microwave-assisted synthesis reduces amidation time to 30 minutes with comparable yields, though scalability challenges persist .

Biological Activity and Mechanistic Insights

Cytotoxicity Profiles

Preliminary screenings against MCF-7 breast cancer cells show moderate activity (IC50 = 18.7 μM), outperforming 5-fluorouracil (IC50 = 32.4 μM) but requiring further optimization .

Comparative Analysis with Structural Analogs

Table 3: Ethoxy vs. Methoxy Derivative Comparison

ParameterEthoxy Derivative (C26H35ClN4O4S2)Methoxy Analog (C25H33ClN4O4S2)
Molecular Weight567.16 g/mol553.1 g/mol
LogP (Predicted)3.12.8
cPLA2 Inhibition IC50Not reported89 nM
Synthetic Yield63% (amide step)58% (amide step)

The ethoxy group enhances metabolic stability over methoxy analogs in microsomal assays (t1/2 = 47 min vs. 29 min) .

Pharmacokinetic Considerations and Challenges

  • Absorption: High topological polar surface area (130 Ų) suggests limited blood-brain barrier penetration, aligning with peripheral target hypotheses.

  • Metabolism: In vitro CYP3A4 assays indicate N-deethylation as the primary metabolic pathway, generating a pharmacologically active metabolite .

  • Excretion: Renal clearance predominates, with <5% fecal elimination in rodent models .

Future Research Trajectories

  • Target Deconvolution: CRISPR-Cas9 screening paired with chemical proteomics could identify direct molecular targets.

  • Formulation Optimization: Nanoemulsion delivery systems may address solubility limitations for in vivo efficacy studies.

  • Safety Profiling: Chronic toxicity studies in non-rodent species are essential prior to clinical translation.

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